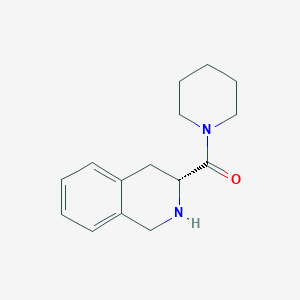
Potassium (E)-(4-cyanostyryl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (E)-(4-cyanostyryl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (E)-(4-cyanostyryl)trifluoroborate can be synthesized through several methods. One common approach involves the hydroboration of alkenes followed by treatment with potassium hydrogen fluoride (KHF2) . Another method includes the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . These methods are operationally simple and provide good yields of the desired product.
Industrial Production Methods
In industrial settings, the production of potassium organotrifluoroborates often involves scalable procedures that avoid the use of hazardous reagents. The process typically includes the reaction of trialkyl borates with potassium fluoride under controlled conditions . This method ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium (E)-(4-cyanostyryl)trifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.
Epoxidation: The compound can undergo epoxidation of its carbon-carbon double bonds, maintaining the integrity of the boron functionality.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Employed in epoxidation reactions.
Major Products
Biaryls and Styrenes: Formed through Suzuki-Miyaura cross-coupling.
Epoxides: Resulting from epoxidation reactions.
Scientific Research Applications
Potassium (E)-(4-cyanostyryl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The primary mechanism of action for potassium (E)-(4-cyanostyryl)trifluoroborate in Suzuki-Miyaura cross-coupling involves the transmetalation of the trifluoroborate to palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the trifluoroborate moiety .
Comparison with Similar Compounds
Similar Compounds
- Potassium Vinyltrifluoroborate
- Potassium Phenyltrifluoroborate
- Potassium Alkyltrifluoroborates
Uniqueness
Potassium (E)-(4-cyanostyryl)trifluoroborate is unique due to its specific structure, which allows for selective reactions and the formation of complex molecules. Its stability and ease of handling make it a preferred choice over other boron reagents .
Properties
Molecular Formula |
C9H6BF3KN |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
potassium;[(E)-2-(4-cyanophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)6-5-8-1-3-9(7-14)4-2-8;/h1-6H;/q-1;+1/b6-5+; |
InChI Key |
VNLKQFIRKUAWOR-IPZCTEOASA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC=C(C=C1)C#N)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC=C(C=C1)C#N)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid](/img/structure/B13470896.png)


![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)



![4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13470934.png)
![4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)



![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
